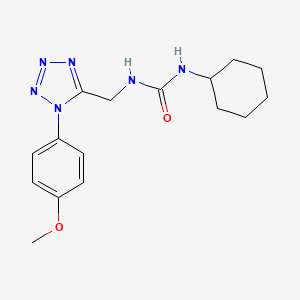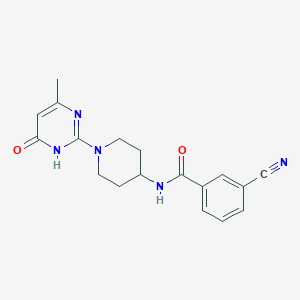
1-(1-(2-(2-Chloro-6-fluorophenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthetic strategies for spiro-heterocycles, including azetidin-2-one and pyrrolidine derivatives, have been extensively studied. These compounds exhibit diverse biological and pharmacological activities. The synthesis of 1-(1-(2-(2-Chloro-6-fluorophenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione likely involves intricate steps, considering the presence of both azetidinone and pyrrolidine rings. Researchers have developed methodologies to construct such spirocyclic compounds, often utilizing β-lactam synthon methods .
Molecular Structure Analysis
The molecular structure of this compound comprises a fused azetidinone and pyrrolidine ring system. The spiro carbon atom connects these two rings, contributing to the compound’s rigidity and potential bioactivity. The stereochemistry of the molecule, including the spatial arrangement of substituents, significantly influences its biological profile .
Chemical Reactions Analysis
While specific chemical reactions for this compound would require detailed literature analysis, we can anticipate that it may participate in various transformations due to its functional groups. For instance, the β-lactam ring could undergo nucleophilic attack, ring-opening reactions, or cyclizations. Investigating the reactivity of this compound would involve examining its behavior under different reaction conditions .
Scientific Research Applications
Synthesis and Nicotinic Acetylcholine Receptor Binding
One area of research involves the synthesis of derivatives such as 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine, which is a potent ligand for the human alpha4beta2 nicotinic acetylcholine receptor (nAChR) subtype. This compound has been labeled with fluorine-18 for positron emission tomography (PET) imaging of central nAChRs, showing promising properties for brain imaging due to its selective binding and ability to be modulated by the synaptic concentration of acetylcholine (Doll et al., 1999).
Antimicrobial and Antitubercular Activities
Research on heterocyclic compounds derived from 2-Chloro-1,8-Naphthyridine-3-Carbaldyhyd has shown that some synthesized compounds exhibit in vitro antibacterial activity. These compounds, including azetidin-2-one derivatives, have been characterized by spectroscopic methods and tested for their effectiveness against various bacterial strains, demonstrating potential as therapeutic agents (Fayyadh, 2018).
Antidepressant and Nootropic Agents
Another study describes the synthesis of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone, evaluated for potential antidepressant and nootropic effects. Notably, compounds with specific substitutions exhibited significant activity in tests for depression and cognitive enhancement, highlighting the 2-azetidinone skeleton's promise as a central nervous system active agent (Thomas et al., 2016).
Antimalarial Activity
Novel quinazolin-2,4-dione hybrid molecules incorporating azetidinone and other heterocyclic scaffolds have been synthesized and analyzed for their potential as antimalarial agents through in silico molecular docking studies. These compounds, particularly one with high binding affinity against Plasmodium falciparum Dihydroorotate dehydrogenase, illustrate the approach of combining structural elements to target specific biological pathways in malaria treatment (Abdelmonsef et al., 2020).
Mechanism of Action
Target of Action
The compound “1-(1-(2-(2-Chloro-6-fluorophenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione” contains a pyrrolidine-2,5-dione ring, which is a common scaffold in medicinal chemistry
Mode of Action
The mode of action of “this compound” would depend on its specific targets. Generally, drugs interact with their targets, often proteins, to modulate their function, leading to therapeutic effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would need to be determined experimentally. Factors such as the compound’s size, polarity, and solubility can influence its pharmacokinetic properties .
properties
IUPAC Name |
1-[1-[2-(2-chloro-6-fluorophenyl)acetyl]azetidin-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O3/c16-11-2-1-3-12(17)10(11)6-15(22)18-7-9(8-18)19-13(20)4-5-14(19)21/h1-3,9H,4-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVAIWAWRBQLGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2CN(C2)C(=O)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-chlorophenyl)acetamide](/img/structure/B2723935.png)
![3-({4-[(4-Methylpiperidin-1-yl)carbonyl]phenoxy}methyl)-1-(2-thienylacetyl)piperidine](/img/structure/B2723937.png)

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2723939.png)


![N-[[1-(2-Methoxyacetyl)azetidin-3-yl]methyl]prop-2-enamide](/img/structure/B2723945.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)thiophene-3-carboxamide](/img/structure/B2723946.png)

![3-(2-Hydroxy-phenylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2723949.png)

![N-(4-fluorobenzyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2723956.png)
![N-(4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2723957.png)
![3,4-dimethyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B2723958.png)